Comprehensive Technical Guide on the Chemical Properties and Applications of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride
Comprehensive Technical Guide on the Chemical Properties and Applications of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride
Executive Summary
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-87-8) is a highly versatile five-membered cyclic amidine. Known interchangeably as a 2-amino-1-pyrroline derivative, this building block is a cornerstone in modern medicinal chemistry and organic synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications, specifically focusing on its utility as a conformationally restricted bioisostere for basic amines and guanidines.
Physicochemical Profiling & Structural Dynamics
To establish a baseline for experimental design, the core physicochemical properties of the compound are summarized below:
| Property | Value / Description |
| Chemical Name | N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
| CAS Number | 7544-87-8 |
| Molecular Formula | C5H11ClN2 |
| Molecular Weight | 134.61 g/mol |
| Melting Point | 149–150 °C |
| Physical Form | Crystalline Powder |
| Purity Standard | >95% |
Causality in Structural Dynamics: The core of this molecule is its cyclic amidine functional group. Amidines exhibit a tautomeric equilibrium between the endocyclic imine (2-amino-1-pyrroline) and the exocyclic imine (2-iminopyrrolidine). Because of the resonance stabilization of the protonated form—where the positive charge is delocalized symmetrically across both nitrogen atoms—the molecule is highly basic (pKa ~11–12).
Why formulate as a hydrochloride salt? Free cyclic amidines are highly hygroscopic and susceptible to ambient hydrolysis, which irreversibly converts the amidine back into the corresponding lactam (in this case, 2-pyrrolidone). The hydrochloride salt locks the molecule in its protonated, resonance-stabilized state, preventing nucleophilic attack by atmospheric water. This ensures long-term shelf stability and provides the high aqueous solubility required for in vitro biological assays .
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of cyclic amidines from lactams requires overcoming the thermodynamic stability of the amide bond. Direct amidation of 2-pyrrolidone with methylamine is unfeasible due to the poor leaving group ability of the amide nitrogen and the lack of electrophilicity at the carbonyl carbon.
Causality of Reagent Selection: To drive the reaction forward, the carbonyl oxygen must be activated. We utilize Meerwein's salt (trimethyloxonium tetrafluoroborate) as a powerful, irreversible alkylating agent. O-alkylation breaks the amide resonance, generating a highly electrophilic lactim ether (5-methoxy-3,4-dihydro-2H-pyrrole). This intermediate is highly susceptible to nucleophilic acyl substitution by methylamine.
Step-by-Step Protocol
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O-Alkylation (Activation): Dissolve 1.0 eq of 2-pyrrolidone in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Portion-wise, add 1.05 eq of trimethyloxonium tetrafluoroborate. Stir at room temperature for 12 hours. The reaction yields the lactim ether intermediate.
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Aminolysis (Displacement): Remove DCM under reduced pressure and redissolve the crude lactim ether in anhydrous methanol. Add an excess (2.0 eq) of anhydrous methylamine (as a methanolic solution). Stir at room temperature for 8 hours. The nucleophilic methylamine attacks the activated imino carbon, displacing methanol and forming the free base of N-methyl-3,4-dihydro-2H-pyrrol-5-amine.
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Salt Formation & Purification: Concentrate the mixture in vacuo. Dissolve the crude free base in minimal dry diethyl ether and introduce 1.2 eq of ethereal HCl (2M) dropwise at 0 °C. The target hydrochloride salt will immediately precipitate. Filter, wash with cold ether, and dry under vacuum.
A Self-Validating System: This protocol is inherently self-validating. The successful formation of the lactim ether can be confirmed via ^1H NMR by the disappearance of the broad lactam NH proton and the appearance of a sharp methoxy singlet at ~3.8 ppm. Furthermore, the final precipitation step acts as a thermodynamic sink; only the highly polar hydrochloride salt crashes out of the non-polar ethereal solvent, leaving unreacted starting materials and organic impurities in the filtrate.
Fig 1: Step-by-step synthetic workflow for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.
Pharmacological Relevance & Receptor Targeting
N-methyl-3,4-dihydro-2H-pyrrol-5-amine is a privileged scaffold in drug discovery. Its primary utility lies in its ability to act as a conformationally restricted bioisostere of the guanidino group found in the amino acid L-arginine.
Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a critical signaling molecule, but its overproduction by Inducible Nitric Oxide Synthase (iNOS) is implicated in severe inflammatory diseases. Cyclic amidines ranging from five- to nine-membered rings have been identified as potent, competitive inhibitors of human NOS isoforms 1[1]. The protonated pyrroline ring mimics the protonated guanidine of L-arginine, binding tightly to the glutamate residue in the NOS active site, thereby blocking the oxidation of L-arginine to L-citrulline and NO.
Broader Target Engagement: Beyond NOS, the 2-amino-1-pyrroline motif is recognized as a selective ligand for imidazoline receptors (I1/I2), which are targets for managing hypertension and metabolic disorders. Additionally, recent studies have highlighted the efficacy of these cyclic amidines as active BACE1 inhibitors in Alzheimer's disease models, driven by their excellent hydrogen-bond donor/acceptor capabilities within enzymatic binding pockets 2[2].
Fig 2: Logical relationship mapping of the cyclic amidine pharmacophore to biological targets.
Analytical & Validation Workflows
To ensure the scientific integrity of the synthesized batch, the following analytical validations are standard:
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^1H NMR (400 MHz, D2O): Validates structural connectivity. Look for the N-methyl singlet at ~2.90 ppm, and three distinct multiplets for the pyrroline ring methylene protons at ~2.15 ppm (C4), ~2.80 ppm (C3), and ~3.65 ppm (C5).
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High-Resolution Mass Spectrometry (HRMS-ESI): Confirms the exact mass. Expected [M+H]+ for the free base (C5H11N2+) is m/z 99.0917.
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RP-HPLC: Confirms purity (>95%). Due to the high polarity of the amidine salt, a hydrophilic interaction liquid chromatography (HILIC) column or a standard C18 column equipped with an ion-pairing reagent (e.g., 0.1% TFA) is required to achieve proper retention and peak symmetry.
References
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Sigma-Aldrich. "N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride | 7544-87-8". MilliporeSigma. Link
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Journal of Medicinal Chemistry. "2-Iminopiperidine and Other 2-Iminoazaheterocycles as Potent Inhibitors of Human Nitric Oxide Synthase Isoforms". ACS Publications, 1996.1
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ACS Catalysis. "Gold-Catalyzed N-Alkenylation of Isoxazolines and the Use of Alkenyl Gold Intermediates in the Synthesis of 2-Amino-1-pyrrolines". ACS Publications, 2024. 2
